molecular formula C16H24ClN3O6 B047206 (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride CAS No. 115795-15-8

(2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride

Cat. No. B047206
CAS RN: 115795-15-8
M. Wt: 389.8 g/mol
InChI Key: CSTSIZFZZXWOTL-UDYGKFQRSA-N
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Description

(2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride, also known as ANP, is a peptide that has been widely researched in the field of biochemistry and physiology. ANP is a synthetic peptide that is used to study the mechanism of action of certain enzymes and proteins in the body.

Mechanism of Action

(2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride works by binding to the active site of enzymes and proteins, thereby inhibiting their activity. It has been shown to bind to the active site of caspases and proteases, preventing them from breaking down proteins and promoting cell death.
Biochemical and Physiological Effects:
(2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which can lead to the accumulation of proteins in cells. (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride has also been shown to promote cell survival by inhibiting the activity of caspases, which play a role in programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride in lab experiments is that it is a synthetic peptide, which means that it can be easily synthesized and purified. (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride is also stable under a variety of conditions, which makes it a useful tool for studying the mechanism of action of enzymes and proteins. However, one limitation of using (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride is that it may not accurately reflect the activity of enzymes and proteins in vivo, as it is a synthetic peptide and may not interact with other molecules in the same way that natural proteins do.

Future Directions

There are several future directions for research on (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride. One area of interest is the development of (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride analogs that have improved stability and activity. Another area of interest is the use of (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride in drug discovery, as it has been shown to inhibit the activity of proteases, which are involved in a variety of diseases, including cancer and Alzheimer's disease. Additionally, (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride may be useful in the development of new therapies for diseases that involve programmed cell death, such as Parkinson's disease and Huntington's disease.
In conclusion, (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride is a synthetic peptide that has been widely studied in the field of biochemistry and physiology. It has been shown to inhibit the activity of proteases and caspases, and has a variety of biochemical and physiological effects. (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride is a useful tool for studying the mechanism of action of enzymes and proteins, and may have potential applications in drug discovery and the development of new therapies for diseases that involve programmed cell death.

Synthesis Methods

(2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The amino acids are activated with a coupling agent, such as HOBt or DIC, and then added to the growing peptide chain. Once the peptide chain is complete, it is cleaved from the solid support and purified using HPLC.

Scientific Research Applications

(2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride has been used extensively in scientific research to study the mechanism of action of various enzymes and proteins in the body. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. (2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride has also been used to study the activity of caspases, which are enzymes that play a role in apoptosis, or programmed cell death.

properties

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]amino]-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6.ClH/c1-9(2)7-13(16(22)23)18-15(21)14(20)12(17)8-10-3-5-11(6-4-10)19(24)25;/h3-6,9,12-14,20H,7-8,17H2,1-2H3,(H,18,21)(H,22,23);1H/t12-,13+,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTSIZFZZXWOTL-UDYGKFQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639804
Record name N-[(2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl-L-leucine hydrochloride

CAS RN

115795-15-8
Record name NSC727372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(2S,3R)-3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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